Aminohexane

Description

BenchChem offers high-quality Aminohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aminohexane including the price, delivery time, and more detailed information at info@benchchem.com.

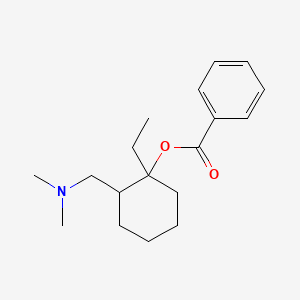

Structure

3D Structure

Properties

CAS No. |

5959-44-4 |

|---|---|

Molecular Formula |

C18H27NO2 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

[2-[(dimethylamino)methyl]-1-ethylcyclohexyl] benzoate |

InChI |

InChI=1S/C18H27NO2/c1-4-18(13-9-8-12-16(18)14-19(2)3)21-17(20)15-10-6-5-7-11-15/h5-7,10-11,16H,4,8-9,12-14H2,1-3H3 |

InChI Key |

XMIJRFQYCUBWFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCC1CN(C)C)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Aminohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-aminohexane (also known as n-hexylamine), a primary aliphatic amine with significant applications in organic synthesis and materials science. The data presented herein is compiled from various reputable sources and is intended to support research, development, and quality control activities.

Core Physical Properties of 1-Aminohexane

The physical characteristics of 1-aminohexane are crucial for its handling, application, and the design of chemical processes. A summary of these properties is presented in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₆H₁₅N | - |

| Molecular Weight | 101.19 | g/mol |

| Appearance | Clear, colorless to slightly yellow liquid | - |

| Odor | Amine-like, fishy | - |

| Melting Point | -23 to -19 | °C |

| Boiling Point | 130 to 132 | °C |

| Density | 0.766 | g/mL at 25°C |

| Solubility in Water | 14 | g/L at 20°C |

| Vapor Pressure | 10.6 | hPa at 20°C |

| Refractive Index | 1.418 | n20/D |

| Flash Point | 27 | °C (closed cup) |

| pKa | 10.56 | at 25°C |

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to chemical characterization. The following sections outline the standard methodologies employed to measure the key physical properties of liquid compounds such as 1-aminohexane.

Boiling Point Determination

The boiling point of 1-aminohexane can be determined using a simple distillation apparatus or a micro-boiling point method.[1][2]

-

Distillation Method: A sample of 1-aminohexane is placed in a distillation flask and heated. The temperature of the vapor that is in equilibrium with the boiling liquid is measured with a thermometer. This temperature, at a given atmospheric pressure, is the boiling point.[1]

-

Micro-Boiling Point (Thiele Tube Method): A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid. The apparatus is heated in a Thiele tube containing a high-boiling point oil. The temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.[3]

Melting Point Determination

For a substance like 1-aminohexane, which is a liquid at room temperature, the melting point (or freezing point) is determined by cooling the substance until it solidifies.

-

Cooling Curve Method: The liquid sample is placed in a test tube and is slowly cooled while being stirred. The temperature is recorded at regular intervals. A plateau in the cooling curve, where the temperature remains constant as the substance solidifies, indicates the melting point.

Density Measurement

The density of 1-aminohexane is typically determined using a pycnometer or a digital density meter.[4][5][6]

-

Pycnometer Method (ASTM D1475): A pycnometer, a flask with a precise volume, is weighed empty, then filled with 1-aminohexane, and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[6]

-

Digital Density Meter (ASTM D4052): A small sample of the liquid is introduced into an oscillating U-tube. The instrument measures the change in the oscillation frequency of the tube caused by the sample and calculates the density.[4][7]

Solubility in Water

The solubility of 1-aminohexane in water can be determined by the equilibrium saturation method.

-

Equilibrium Saturation Method: An excess amount of 1-aminohexane is mixed with a known volume of water. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of 1-aminohexane in the aqueous phase is then determined by a suitable analytical technique, such as gas chromatography or titration.

Vapor Pressure Measurement

Vapor pressure can be measured using static or dynamic methods.

-

Static Method: A sample of 1-aminohexane is placed in a container, and the air is evacuated. The pressure of the vapor in equilibrium with the liquid is measured at a specific temperature using a pressure sensor.[8][9][10] This can be repeated at various temperatures to establish the vapor pressure curve.[9]

Refractive Index Measurement

The refractive index is a measure of how much light bends when it passes through the liquid and is determined using a refractometer.[11][12]

-

Abbe Refractometer: A few drops of 1-aminohexane are placed on the prism of an Abbe refractometer. Light is passed through the sample, and the angle of refraction is measured. The refractive index is read directly from the instrument's scale. The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line, 589 nm).[13]

Flash Point Determination

The flash point is a measure of the flammability of a volatile substance and is determined using a closed-cup or open-cup tester.[14]

-

Pensky-Martens Closed-Cup Method (ASTM D93): A sample of 1-aminohexane is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a flash.[15][16]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a liquid chemical such as 1-aminohexane.

Caption: Workflow for Physical Property Determination of 1-Aminohexane.

References

- 1. vernier.com [vernier.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. store.astm.org [store.astm.org]

- 5. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 6. matestlabs.com [matestlabs.com]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Vapor pressure - Wikipedia [en.wikipedia.org]

- 9. bellevuecollege.edu [bellevuecollege.edu]

- 10. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

- 11. rudolphresearch.com [rudolphresearch.com]

- 12. mt.com [mt.com]

- 13. researchgate.net [researchgate.net]

- 14. scimed.co.uk [scimed.co.uk]

- 15. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 16. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Chemical Structure and Isomers of Aminohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminohexane, with the chemical formula C₆H₁₅N, represents a group of organic compounds characterized by a hexane (B92381) backbone with an attached amino group. These compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and material science, due to their versatile chemical properties which are highly dependent on their isomeric form. This technical guide provides a comprehensive overview of the chemical structure of aminohexane, a detailed exploration of its various isomers, and a summary of their physicochemical properties. Furthermore, it outlines key experimental protocols for the synthesis and characterization of these isomers, aiming to serve as a valuable resource for professionals in research and development.

Chemical Structure and Classification of Isomers

The isomers of aminohexane can be broadly categorized into three main classes based on the substitution of the nitrogen atom: primary, secondary, and tertiary amines. Each class exhibits distinct reactivity and physical properties.

-

Primary Amines: The nitrogen atom is bonded to one alkyl group and two hydrogen atoms. The amino group can be located at different positions on the hexane chain, and the hexane chain itself can be linear or branched.

-

Secondary Amines: The nitrogen atom is bonded to two alkyl groups and one hydrogen atom. The sum of carbon atoms in the two alkyl groups is six.

-

Tertiary Amines: The nitrogen atom is bonded to three alkyl groups, with the total number of carbon atoms in the alkyl groups being six.

Isomers of Aminohexane (C₆H₁₅N)

There are numerous structural isomers for the molecular formula C₆H₁₅N. A comprehensive list is categorized below.

Primary Amine Isomers

The primary amine isomers of aminohexane can be derived from different structural isomers of hexane.

-

Based on n-hexane:

-

Hexan-1-amine

-

Hexan-2-amine

-

Hexan-3-amine

-

-

Based on isohexane (2-methylpentane):

-

2-Methylpentan-1-amine

-

4-Methylpentan-2-amine

-

2-Methylpentan-3-amine

-

2-Methylpentan-2-amine

-

-

Based on 3-methylpentane:

-

3-Methylpentan-1-amine

-

3-Methylpentan-2-amine

-

3-Methylpentan-3-amine

-

-

Based on neohexane (2,2-dimethylbutane):

-

2,2-Dimethylbutan-1-amine

-

-

Based on 2,3-dimethylbutane:

-

2,3-Dimethylbutan-1-amine

-

2,3-Dimethylbutan-2-amine

-

Secondary Amine Isomers

Examples of secondary amine isomers include:

-

N-Methylpentylamine (isomers of pentyl group apply)

-

N-Ethylbutylamine (isomers of butyl group apply)

-

N-Propylpropylamine (and its isomer diisopropylamine)

Tertiary Amine Isomers

There are several tertiary amine isomers for C₆H₁₅N, including:

-

Triethylamine

-

N,N-Dimethylbutylamine (and its isomers)

-

N-Ethyl-N-methylpropylamine (and its isomers)

Data Presentation: Physicochemical Properties of Selected Aminohexane Isomers

The following tables summarize key physicochemical data for a selection of aminohexane isomers for comparative analysis.

Table 1: Physicochemical Properties of Primary Aminohexane Isomers

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| Hexan-1-amine | 111-26-2 | 101.19 | 131-132 | -23 | 0.766 |

| Hexan-2-amine | 68107-05-1 | 101.19 | 116 | < -20 | 0.755 |

| Hexan-3-amine | 16751-58-9 | 101.19 | 119.3 | -40.7 (est.) | 0.768 |

Table 2: Physicochemical Properties of Secondary Aminohexane Isomers

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| N-Methylpentylamine | 25419-06-1 | 101.19 | 116-118 | -87.87 (est.) | 0.738 |

| N-Ethylbutylamine | 13360-63-9 | 101.19 | 108-110 | -78 | 0.740 |

| Diisopropylamine | 108-18-9 | 101.19 | 84 | -61 | 0.722 |

Table 3: Physicochemical Properties of Tertiary Aminohexane Isomers

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| Triethylamine | 121-44-8 | 101.19 | 88.6-89.8 | -114.7 | 0.726 |

Mandatory Visualization

Caption: Structural diversity of primary aminohexane isomers.

Caption: Classification of secondary aminohexane isomers.

Caption: Examples of tertiary aminohexane isomers.

Experimental Protocols

Synthesis of Primary Amines: Gabriel Synthesis of Hexan-1-amine

The Gabriel synthesis is a robust method for the preparation of primary amines, avoiding the over-alkylation common in other methods.[1]

Materials:

-

Potassium phthalimide (B116566)

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide (B78521)

-

Diethyl ether

Procedure:

-

N-Alkylation of Phthalimide: In a round-bottom flask, dissolve potassium phthalimide in anhydrous dimethylformamide (DMF). Add 1-bromohexane to the solution and reflux the mixture for several hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Hydrazinolysis: After cooling, add hydrazine hydrate to the reaction mixture and reflux for an additional period.[2] A precipitate of phthalhydrazide (B32825) will form.

-

Isolation of the Primary Amine: Cool the mixture, add an aqueous solution of hydrochloric acid, and stir. Filter off the phthalhydrazide precipitate. The filtrate contains the hexan-1-amine hydrochloride salt.

-

Purification: Basify the filtrate with a concentrated sodium hydroxide solution and extract the liberated hexan-1-amine with diethyl ether. Dry the ethereal extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Synthesis of Secondary and Tertiary Amines: Reductive Amination

Reductive amination is a versatile method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds.[3]

Example: Synthesis of N-Ethylbutylamine

Materials:

-

Butanal

-

Ethylamine

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Dichloromethane (DCM)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Imine Formation: To a solution of butanal in dichloromethane, add ethylamine. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.

-

Reduction: To the solution containing the imine, add sodium triacetoxyborohydride in portions. Stir the reaction mixture at room temperature until the reaction is complete (monitored by GC-MS or TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The resulting N-ethylbutylamine can be purified by distillation.

Separation and Characterization of Isomers: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like aminohexane isomers. Derivatization is often employed to improve chromatographic resolution and sensitivity.[4][5]

Protocol Outline:

-

Derivatization: A common derivatizing agent for amines is pentafluoropropionic anhydride (B1165640) (PFPA).[4] A solution of the amine isomer mixture in a suitable solvent (e.g., tetrahydrofuran) is treated with PFPA and heated to form the corresponding amide derivatives.

-

GC-MS Analysis:

-

Column: A non-polar capillary column, such as a DB-5MS, is typically used.[4]

-

Injector: Operate in splitless mode with an injector temperature of around 290°C.[5]

-

Oven Program: A temperature gradient is employed for optimal separation. An example program could be: initial temperature of 80°C, hold for 1 minute, ramp to 180°C at 5°C/min, then to 240°C at 10°C/min, and finally to 290°C at 25°C/min with a final hold.[5]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[5]

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range appropriate for the derivatized isomers.

-

-

Data Analysis: Isomers are identified based on their retention times and unique mass fragmentation patterns.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and isomerism of aminohexane. The presented data and experimental protocols offer a practical resource for scientists and researchers engaged in the synthesis, characterization, and application of these versatile compounds. The structural diversity among aminohexane isomers directly translates to a wide range of physicochemical properties and reactivities, underscoring the importance of precise isomeric identification and control in drug development and chemical synthesis.

References

An In-depth Technical Guide to 1-Aminohexane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminohexane, also known as n-hexylamine, is a primary aliphatic amine that serves as a versatile building block in organic synthesis and a key component in the development of a wide range of materials and potential therapeutic agents. Its simple, linear six-carbon chain terminating in an amino group provides a reactive handle for a multitude of chemical transformations, making it a compound of significant interest in both academic research and industrial applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 1-aminohexane, with a focus on detailed experimental protocols and its relevance to the scientific and drug development communities.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-aminohexane is essential for its effective use in research and development. The following tables summarize its key identifiers and physical characteristics.

Table 1: Chemical Identifiers of 1-Aminohexane

| Identifier | Value |

| CAS Number | 111-26-2 |

| Molecular Formula | C6H15N |

| Molecular Weight | 101.19 g/mol [1] |

| IUPAC Name | Hexan-1-amine |

| Synonyms | n-Hexylamine, Hexylamine |

Table 2: Physicochemical Properties of 1-Aminohexane

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Ammoniacal, fishy |

| Boiling Point | 131-132 °C[2] |

| Melting Point | -19 °C[1] |

| Density | 0.766 g/mL at 25 °C[1] |

| Solubility in Water | 14 g/L (20 °C)[2] |

| Refractive Index | 1.418 (at 20 °C)[1] |

| Flash Point | 27 °C |

| pKa | 10.56 (at 25 °C)[2] |

| LogP | 2.06[1] |

Table 3: Toxicological Data for 1-Aminohexane

| Parameter | Value | Species |

| LD50 Oral | 240 mg/kg | Rabbit[2] |

| LD50 Dermal | 420 uL/kg | Rabbit |

Synthesis of 1-Aminohexane Derivatives

1-Aminohexane is a valuable precursor for the synthesis of a variety of more complex molecules. Below are detailed experimental protocols for two common applications: the synthesis of quinoline (B57606) derivatives and the functionalization of graphene oxide.

Experimental Protocol: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic method for the preparation of quinolines, which are important scaffolds in medicinal chemistry. This protocol describes a general procedure for the reaction of an o-aminoaryl ketone with a compound containing a reactive α-methylene group, where a derivative of 1-aminohexane could be incorporated.

Materials:

-

o-Aminoaryl ketone (1.0 eq)

-

Carbonyl compound with α-methylene group (e.g., a β-keto ester) (1.2 eq)

-

1-Aminohexane (as a potential reactant or catalyst, depending on the specific synthetic strategy)

-

Acid or base catalyst (e.g., p-toluenesulfonic acid, piperidine)

-

Toluene or ethanol (B145695) as solvent

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the o-aminoaryl ketone (1.0 eq), the carbonyl compound (1.2 eq), and the chosen solvent (e.g., toluene).

-

Add the catalyst (e.g., a catalytic amount of p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired substituted quinoline.

References

A Comprehensive Technical Guide to the Solubility of n-Hexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of n-hexylamine in water and various organic solvents. Understanding the solubility characteristics of this primary aliphatic amine is crucial for its application in pharmaceuticals, surfactants, corrosion inhibitors, and as a reagent in organic synthesis. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and logical diagrams to illustrate key concepts and procedures.

Quantitative Solubility of n-Hexylamine

The solubility of n-hexylamine is dictated by the interplay between its polar amine head and its nonpolar six-carbon alkyl chain. This amphiphilic nature results in limited solubility in water and high solubility in many organic solvents. The available quantitative and qualitative solubility data are summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Units | Reference |

| Water | 20 | 12 | g/L | [1][2][3] |

| Water | 20 | 14 | g/L | [4][5][6] |

| Ethanol | 20 | Miscible | - | [2][3] |

| Ether | 20 | Miscible | - | [2][3] |

| Methanol | Not Specified | Soluble | - | [7] |

| Dichloromethane | Not Specified | Miscible | - | [8] |

| Acetone | Not Specified | Miscible | - | [8] |

| General Organic Solvents | Not Specified | Soluble | - | [1][7] |

Note: The term "miscible" indicates that the substances are soluble in each other in all proportions.

Factors Influencing the Solubility of n-Hexylamine

The solubility of n-hexylamine is a balance between its hydrophilic and hydrophobic characteristics. The primary amine group can engage in hydrogen bonding with protic solvents like water and alcohols, which promotes solubility.[3] Conversely, the hexyl alkyl chain is hydrophobic and interacts favorably with nonpolar organic solvents through van der Waals forces. In aqueous solutions, the long alkyl chain disrupts the hydrogen-bonding network of water, leading to limited solubility.[3][9] As the carbon chain length of primary amines increases beyond four carbons, their solubility in water generally decreases.[1]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution by agitating an excess of the solute in the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment

-

n-Hexylamine (solute)

-

Selected solvents (e.g., water, ethanol, hexane)

-

Glass vials or flasks with screw caps

-

Orbital shaker or agitator with temperature control

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Apparatus for quantitative analysis (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

-

Volumetric flasks

Procedure

-

Preparation: Add an excess amount of n-hexylamine to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 20°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[2][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved n-hexylamine to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the settled excess solute.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of n-hexylamine.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as g/L or mol/L.

Conclusion

This guide has summarized the solubility profile of n-hexylamine, providing specific quantitative data for its solubility in water and qualitative information for its high solubility in a range of organic solvents. The balance between the hydrophilic amine group and the hydrophobic alkyl chain governs its behavior in different solvent systems. For precise solubility determination, the isothermal shake-flask method is presented as a robust and reliable experimental protocol. This information serves as a valuable resource for scientists and researchers in designing experiments, developing formulations, and applying n-hexylamine in various chemical processes.

References

- 1. moorparkcollege.edu [moorparkcollege.edu]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. lobachemie.com [lobachemie.com]

- 4. Page loading... [guidechem.com]

- 5. Hexylamine, 99% | Fisher Scientific [fishersci.ca]

- 6. chembk.com [chembk.com]

- 7. Hexylamine - Wikipedia [en.wikipedia.org]

- 8. 1-Hexylamine, 99% | Fisher Scientific [fishersci.ca]

- 9. benchchem.com [benchchem.com]

- 10. enamine.net [enamine.net]

Boiling point and melting point of 1-aminohexane.

An In-depth Technical Guide to the Physicochemical Properties of 1-Aminohexane

This technical guide provides a comprehensive overview of the boiling and melting points of 1-aminohexane (also known as hexylamine), targeted at researchers, scientists, and professionals in drug development. This document summarizes key physical data, details the experimental protocols for their determination, and presents a logical workflow for sample analysis.

Physicochemical Data of 1-Aminohexane

1-Aminohexane is a primary alkylamine with the chemical formula C₆H₁₅N.[1] It presents as a colorless to slightly yellow liquid and is recognized for its utility in organic synthesis.[1] The physical properties of a compound, such as its boiling and melting points, are critical for its identification, purity assessment, and safe handling.[2][3]

The quantitative physicochemical data for 1-aminohexane are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Melting Point | -19 °C to -23 °C | [1][4][5][6] |

| Boiling Point | 130 °C to 132 °C | [1][4] |

| Density | 0.766 g/mL (at 25 °C) | [1] |

| Molecular Weight | 101.19 g/mol | |

| Refractive Index | n20/D 1.418 | [1] |

Experimental Protocols for Determination

The accurate determination of melting and boiling points is fundamental in chemical analysis. These values serve as key criteria for both identification and purity.[2]

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a very narrow range, typically 0.5-1.0°C.[2][7] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[3][7][8]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the solid 1-aminohexane sample (if in its solid, frozen state) is finely pulverized. The open end of a capillary tube is jabbed into the sample pile to collect a small amount of the material.[9]

-

Packing: The capillary tube is inverted and tapped gently on a hard surface, or dropped through a long vertical tube, to pack the sample firmly into the sealed end.[9] The final packed sample height should be approximately 2-3 mm to ensure uniform heating.[9]

-

Apparatus Setup: The prepared capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device). The apparatus is then turned on.[2][9]

-

Heating and Observation:

-

A rapid heating rate (e.g., 10-20°C per minute) can be used initially to determine an approximate melting range.[3]

-

For an accurate measurement, a new sample is prepared and the apparatus is heated rapidly to about 20°C below the approximate melting point.[9]

-

The heating rate is then reduced significantly to about 1-2°C per minute.[2][3]

-

-

Data Recording: The melting range is recorded as two temperatures:

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] Like the melting point, it is a key indicator of a substance's identity and purity.

Methodology: Thiele Tube Method

This method is advantageous as it requires only a small amount of the liquid sample.[10]

-

Sample Preparation: A small volume (less than 0.5 mL) of liquid 1-aminohexane is placed into a small test tube (a fusion tube).[10]

-

Capillary Inversion: A standard capillary tube, sealed at one end, is inverted and placed into the fusion tube with its open end submerged in the liquid.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This entire setup is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the heat is distributed evenly.[10]

-

Heating and Observation:

-

The Thiele tube is heated gently at the side arm. As the temperature rises, air trapped in the inverted capillary tube will expand and exit, creating a slow stream of bubbles.[10]

-

Heating is continued until the temperature is slightly above the boiling point, at which point a rapid and continuous stream of bubbles will emerge from the capillary tube.[10]

-

-

Data Recording:

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. The temperature at this exact moment is recorded as the boiling point.[10]

-

Logical Workflow and Visualization

The following diagram illustrates a standard workflow for the physicochemical analysis of a chemical sample such as 1-aminohexane, from initial reception to final verification.

Caption: Workflow for the analysis and verification of a 1-aminohexane sample.

References

- 1. chembk.com [chembk.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. 1-aminohexane [stenutz.eu]

- 5. gasmet.com [gasmet.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of Hexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexylamine (B90201), a key intermediate in various chemical and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The key spectroscopic data for hexylamine are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.68 | Triplet | 2H | -CH₂-NH₂ (C1) |

| ~1.45 | Quintet | 2H | -CH₂- (C2) |

| ~1.30 | Multiplet | 6H | -CH₂- (C3, C4, C5) |

| ~0.89 | Triplet | 3H | -CH₃ (C6) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Carbon Assignment |

| ~42.0 | C1 (-CH₂-NH₂) |

| ~33.8 | C2 |

| ~31.8 | C3 |

| ~26.8 | C4 |

| ~22.7 | C5 |

| ~14.1 | C6 (-CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360-3280 | Strong, Broad | N-H stretch (primary amine) |

| 2955-2850 | Strong | C-H stretch (alkane) |

| 1650-1580 | Medium | N-H bend (scissoring) |

| 1465 | Medium | C-H bend (methylene) |

| ~800 | Broad | N-H wag |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 101 | Moderate | [M]⁺ (Molecular Ion) |

| 86 | Moderate | [M-CH₃]⁺ |

| 72 | Moderate | [M-C₂H₅]⁺ |

| 58 | Moderate | [M-C₃H₇]⁺ |

| 44 | Moderate | [M-C₄H₉]⁺ |

| 30 | High | [CH₂NH₂]⁺ (Base Peak) |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of hexylamine was dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a small vial.[1][2]

-

The solution was then carefully transferred to a 5 mm NMR tube using a Pasteur pipette.[1]

-

To ensure a homogeneous solution and remove any particulate matter that could interfere with the magnetic field, the sample was filtered through a small cotton plug in the pipette during transfer.[1][3]

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), was added for chemical shift referencing.[1]

Data Acquisition:

-

The prepared NMR tube was placed in the spectrometer's autosampler or manually inserted into the magnet.

-

The magnetic field was shimmed to achieve optimal homogeneity and resolution.[4]

-

For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A higher sample concentration (around 50-100 mg) and a longer acquisition time were typically required.[1]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

-

The ATR crystal (e.g., diamond or germanium) was cleaned with a suitable solvent, such as isopropanol, and a background spectrum was collected.[5][6][7]

-

A small drop of neat hexylamine was placed directly onto the surface of the ATR crystal, ensuring complete coverage of the sampling area.[5][6][8]

-

The sample was brought into firm contact with the crystal using a pressure clamp to ensure good signal.[5]

-

The infrared spectrum was then recorded, typically in the range of 4000-400 cm⁻¹.[6]

-

After analysis, the crystal was cleaned thoroughly with a solvent to remove any sample residue.[5][9]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

-

A dilute solution of hexylamine in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) was prepared.

-

The GC was equipped with a suitable capillary column for the separation of volatile amines. A base-deactivated column is often recommended to improve peak shape.[10]

-

The GC oven temperature program was set to ensure the separation of hexylamine from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).[10]

-

The sample was injected into the GC, where it was vaporized and carried through the column by an inert carrier gas (e.g., helium).

-

As hexylamine eluted from the GC column, it entered the ion source of the mass spectrometer.

-

In the ion source, the molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]

-

The resulting ions were then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector recorded the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like hexylamine.

Caption: General workflow for the spectroscopic analysis of hexylamine.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. books.rsc.org [books.rsc.org]

- 5. agilent.com [agilent.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Properties of Primary Aliphatic Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of primary aliphatic amines. The data and methodologies presented are essential for professionals in research, chemical synthesis, and drug development, where a thorough understanding of the physicochemical characteristics of these compounds is crucial for process design, safety assessment, and the prediction of chemical behavior.

Core Thermodynamic Data

The following tables summarize key thermodynamic properties for a series of straight-chain primary aliphatic amines. These values are critical for a wide range of applications, from reaction engineering to pharmacological modeling.

Table 1: Boiling Point and Enthalpy of Vaporization of Primary Aliphatic Amines

| Amine | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Enthalpy of Vaporization (ΔH_vap) (kJ/mol) |

| Methylamine | CH₃NH₂ | 31.06 | -6.3[1] | 22.8[2] |

| Ethylamine | C₂H₅NH₂ | 45.08 | 16.6[3] | 27.9[4] |

| Propylamine | C₃H₇NH₂ | 59.11 | 48.6[5] | 30.5[6][7] |

| Butylamine | C₄H₉NH₂ | 73.14 | 77.8 | 37.0 |

| Pentylamine | C₅H₁₁NH₂ | 87.16 | 104.2 | 41.5 |

| Hexylamine | C₆H₁₃NH₂ | 101.19 | 130.5 | 45.9 |

| Heptylamine | C₇H₁₅NH₂ | 115.22 | 155.0 | 49.8[8] |

| Octylamine | C₈H₁₇NH₂ | 129.24 | 179.0[9] | 55.1[8] |

| Nonylamine | C₉H₁₉NH₂ | 143.27 | 201.0[10] | 59.8 |

| Decylamine | C₁₀H₂₁NH₂ | 157.30 | 221.0[8] | 64.9[8] |

Table 2: Enthalpy of Formation and Specific Heat Capacity of Primary Aliphatic Amines

| Amine | Formula | Standard Enthalpy of Formation (ΔH_f°) (gas, kJ/mol) | Standard Enthalpy of Formation (ΔH_f°) (liquid, kJ/mol) | Specific Heat Capacity (Cp) (liquid, J/mol·K) |

| Methylamine | CH₃NH₂ | -22.9[11] | -47.3[12] | 101.8[12] |

| Ethylamine | C₂H₅NH₂ | -47.6[4] | -73.6 | 131.0 |

| Propylamine | C₃H₇NH₂ | -70.1[6][13] | -100.3[6][13] | 162.5[6] |

| Butylamine | C₄H₉NH₂ | -93.3 | -123.8 | 192.1 |

| Pentylamine | C₅H₁₁NH₂ | -116.5 | -147.3 | 222.9 |

| Hexylamine | C₆H₁₃NH₂ | -139.7 | -170.8 | 253.7 |

| Heptylamine | C₇H₁₅NH₂ | -162.9 | -194.3 | 284.5 |

| Octylamine | C₈H₁₇NH₂ | -186.1 | -217.8 | 315.3 |

| Nonylamine | C₉H₁₉NH₂ | -209.3 | -241.3 | 346.1 |

| Decylamine | C₁₀H₂₁NH₂ | -232.5 | -264.8 | 376.9 |

Note: Some values in the tables are estimated based on established trends and may vary slightly from experimental values.

Intermolecular Forces and Thermodynamic Trends

The thermodynamic properties of primary aliphatic amines are predominantly influenced by intermolecular hydrogen bonding. The presence of N-H bonds allows amine molecules to form hydrogen bonds with each other, leading to higher boiling points compared to alkanes of similar molecular weight. As the carbon chain length increases, van der Waals forces become more significant, resulting in a steady increase in boiling points and enthalpies of vaporization.

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the protocols for key experimental techniques.

Ebulliometry for Vapor Pressure and Boiling Point Determination

Ebulliometry is a primary method for the precise measurement of the boiling point of a liquid at a controlled pressure. This data is then used to establish the vapor pressure-temperature relationship.

Methodology:

-

Apparatus Setup: A Świętosławski ebulliometer is typically used. This apparatus is designed to ensure the thermometer is bathed in a vapor-liquid equilibrium mixture, minimizing errors from superheating. The system is connected to a pressure control system and a condenser.

-

Sample Preparation: The amine sample is purified, typically by distillation, to remove any volatile impurities that could affect the boiling point.

-

Measurement:

-

The ebulliometer is charged with the purified amine.

-

The system pressure is set and maintained by the pressure control system.

-

The amine is heated to its boiling point. The Cottrell pump ensures a continuous stream of the boiling liquid and its vapor are in contact with the thermometer.

-

The temperature is recorded once a stable reading is achieved, indicating thermal equilibrium.

-

This process is repeated at various pressures to obtain a set of corresponding boiling points.

-

-

Data Analysis: The vapor pressure data is often fitted to the Antoine equation, which relates vapor pressure to temperature.

Bomb Calorimetry for Enthalpy of Formation Determination

The standard enthalpy of formation of a primary aliphatic amine is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of the liquid amine is encapsulated in a combustible container of known heat of combustion.

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

Combustion of Amine:

-

The encapsulated amine sample is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is placed in a known mass of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

-

Data Analysis:

-

The temperature change of the water is corrected for heat loss to the surroundings.

-

The heat released during the combustion is calculated using the heat capacity of the calorimeter and the temperature change.

-

The standard enthalpy of combustion of the amine is then calculated.

-

Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂), the standard enthalpy of formation of the amine is determined.

-

Transpiration Method for Vapor Pressure Determination

The transpiration method is a dynamic technique used to measure low vapor pressures of substances.

Methodology:

-

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed through a thermostatted saturator containing the amine sample. The gas becomes saturated with the amine vapor.

-

Measurement:

-

The temperature of the saturator is precisely controlled and measured.

-

A known volume of the carrier gas is passed through the saturator at a slow, controlled flow rate to ensure saturation.

-

The amount of amine transported by the gas is determined by trapping the vapor in a cold trap and measuring its mass, or by a suitable analytical technique like gas chromatography.

-

-

Data Analysis: The partial pressure of the amine in the saturated gas stream, which is equal to its vapor pressure at the saturator temperature, is calculated using the ideal gas law from the mass of the transported amine, the volume of the carrier gas, and the temperature.

Correlation Gas Chromatography for Enthalpy of Vaporization Determination

Correlation gas chromatography is a technique used to determine the enthalpy of vaporization by relating the retention time of a compound on a gas chromatography column to its vapor pressure.

Methodology:

-

Instrumentation: A gas chromatograph with a suitable column is used.

-

Standards and Sample Preparation: A series of standard compounds with known enthalpies of vaporization and similar chemical structures to the amine of interest are chosen. A solution containing the amine and the standards is prepared.

-

Measurement:

-

The solution is injected into the gas chromatograph.

-

The retention times of the amine and the standards are measured at several different column temperatures.

-

-

Data Analysis: The natural logarithm of the retention time is plotted against the reciprocal of the absolute temperature (a van't Hoff plot). The slope of this plot is proportional to the enthalpy of transfer from the stationary phase. By correlating the retention times of the amine with those of the standards, the enthalpy of vaporization of the amine can be determined.

Conclusion

The thermodynamic properties of primary aliphatic amines are fundamental to their application in various scientific and industrial fields. The data and experimental protocols presented in this guide offer a robust foundation for researchers and professionals. A thorough understanding and application of this information will facilitate more efficient and safer design and implementation of chemical processes involving these important compounds.

References

- 1. Methylamine - Wikipedia [en.wikipedia.org]

- 2. Methylamine [webbook.nist.gov]

- 3. Ethylamine - Wikipedia [en.wikipedia.org]

- 4. Ethylamine (CAS 75-04-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Propylamine - Wikipedia [en.wikipedia.org]

- 6. Propylamine [webbook.nist.gov]

- 7. Propylamine [webbook.nist.gov]

- 8. Decylamine, N-allyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 1-Octanamine (CAS 111-86-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 1-Nonanamine (CAS 112-20-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Methylamine (CAS 74-89-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Methylamine [webbook.nist.gov]

- 13. Propylamine (CAS 107-10-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Aminohexane Controversy: A Technical Guide to a Disputed Natural Origin

For Immediate Release

A comprehensive technical guide examining the purported natural occurrence of aminohexane and its derivatives, such as dimethylhexylamine (DMHA) and dimethylamylamine (DMAA), reveals a significant discrepancy between marketing claims and scientific evidence. This guide, intended for researchers, scientists, and drug development professionals, consolidates the existing analytical data and methodologies, ultimately pointing towards a synthetic origin for these compounds found in dietary supplements.

The presence of simple aliphatic amines like aminohexane and its methylated derivatives in consumer products, particularly in sports and weight loss supplements, has been a subject of intense debate. Often marketed as natural constituents of plants like Geranium (Pelargonium graveolens), Kigelia africana, or various Aconitum species, a thorough review of the scientific literature largely refutes these claims. This guide provides a detailed overview of the current state of knowledge, focusing on the analytical evidence that challenges the "natural" label.

The Controversy of Natural Occurrence

The assertion that DMAA is a natural component of geranium oil stems primarily from a 1996 paper. However, subsequent and more rigorous analytical studies have failed to replicate this finding.[1][2][3][4][5] Several independent research groups have analyzed geranium oils and plant materials from diverse geographical origins and have not detected DMAA, even with highly sensitive analytical techniques.[1][2][6]

Similarly, DMHA (also known as octodrine (B1677171) or 1,5-dimethylhexylamine) has been marketed as a natural extract of Kigelia africana or Aconitum. However, a 2018 study specifically investigating this claim found no evidence of DMHA in 15 different plant samples of Kigelia and Aconitum.[7] The numerous phytochemical analyses of Kigelia africana have identified a wide range of compounds, but none include aminohexane or its derivatives.[8][9][10][11]

A critical piece of evidence lies in the stereochemistry of these molecules. Naturally occurring compounds produced through enzymatic processes are typically stereospecific, meaning they exist as a single enantiomer or a specific ratio of stereoisomers. In contrast, synthetic production often results in a racemic mixture (an equal mixture of all possible stereoisomers). Multiple studies have demonstrated that the DMAA and DMHA found in dietary supplements are racemic, matching the profile of synthetically produced standards.[1][2][7][12] This strongly suggests a synthetic, not a natural, origin.[7][12]

Quantitative Analysis of Aminohexane Derivatives in Plants and Supplements

The following table summarizes the findings from key studies that have attempted to quantify DMAA and DMHA in plant materials and commercial supplements. The data consistently shows a lack of detection in authentic plant samples, while significant amounts are found in supplements claiming a natural origin.

| Compound | Plant Source Investigated | Concentration in Plant Material | Concentration in Supplements | Analytical Method | Reference |

| 1,3-DMAA | Pelargonium graveolens (Geranium) | Not detected (LOD: 10 ppb) | Indistinguishable from synthetic standards | GC, HPLC-MS | [1][2] |

| 1,3-DMAA | Pelargonium graveolens (Geranium) | Not detected (LOD: 1-2 ng/g) | 0.11% to 673% by weight | UPLC-MS/MS | [4] |

| 1,3-DMAA & 1,4-DMAA | Pelargonium graveolens (Geranium) | 1-2 ng/g (Quantification Limit) | - | LC-ESI/MS/MS | [13][14] |

| 1,5-DMHA | Aconitum & Kigelia species | Not detected (LOD: 25 ng/mL) | Up to 112 mg per serving | GC/MS | [7] |

LOD: Limit of Detection

Biosynthesis of Aliphatic Amines in Plants

While specific biosynthetic pathways for aminohexane, DMHA, or DMAA have not been elucidated in plants—likely because they are not naturally produced—the general formation of aliphatic amines is understood to occur via two primary routes: the decarboxylation of amino acids and the transamination of aldehydes.[15] This process is part of the plant's primary and secondary metabolism, leading to a variety of simple amines that play roles in growth, development, and interactions with the environment.[15][16][17]

The following diagram illustrates the general pathways for the biosynthesis of aliphatic polyamines, which shares foundational steps with the theoretical production of simpler amines.

Signaling Pathways of Sympathomimetic Amines

Aminohexane derivatives like DMAA and DMHA are classified as sympathomimetic amines.[18][19] Their primary mechanism of action involves mimicking or stimulating the effects of endogenous catecholamines such as norepinephrine (B1679862) and epinephrine.[18][20] This is achieved by increasing the concentration of these neurotransmitters in the synaptic cleft, which in turn activates adrenergic receptors on postsynaptic neurons. The general signaling cascade initiated by the activation of β-adrenergic receptors is depicted below.

Experimental Protocols

The definitive analysis of aminohexane derivatives in complex matrices like plant extracts and dietary supplements relies on chromatographic techniques coupled with mass spectrometry. Below are representative methodologies adapted from the literature for the detection of DMAA.

Protocol 1: Extraction and Analysis of DMAA from Plant Material

This protocol is based on the methods described by Li et al. (2012).[13][14]

1. Sample Preparation and Extraction:

-

Homogenize approximately 10 grams of fresh geranium plant material (leaves and stems).

-

Add 0.5 M Hydrochloric Acid (HCl) and sonicate for 30 minutes.

-

Centrifuge the mixture and collect the supernatant.

-

Perform a liquid-liquid partition by adding hexane (B92381) to the supernatant, shaking vigorously, and then discarding the hexane layer to remove non-polar interferences. Repeat this step.

-

Adjust the pH of the aqueous layer to >10 with Sodium Hydroxide (NaOH).

-

Extract the DMAA into an organic solvent like ethyl acetate.

-

Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of the transitions for DMAA (e.g., m/z 116 -> fragments).

-

Quantification: Use a calibration curve prepared with a certified DMAA standard.

The workflow for this analytical process can be visualized as follows:

Protocol 2: Chiral Analysis of DMAA by Gas Chromatography

This method, adapted from Zhang et al. (2012), is crucial for distinguishing between synthetic and natural DMAA by separating its stereoisomers.[2]

1. Derivatization:

-

Extract DMAA from the sample matrix (e.g., a dietary supplement).

-

React the extracted DMAA with a chiral derivatizing agent, such as N-pentafluoropropionyl-S-(-)-perfluorophenyl-ethyl chloroformate, to form diastereomers that can be separated on a non-chiral GC column, or with a non-chiral agent like pentafluoropropionic anhydride (B1165640) for separation on a chiral column.

2. GC-MS Analysis:

-

Chromatographic Column: A chiral capillary column (e.g., Astec® CHIRALDEX™ G-DM).

-

Carrier Gas: Helium.

-

Oven Program: An isothermal or temperature-programmed method to achieve separation of the derivatized enantiomers/diastereomers.

-

Detection: Mass Spectrometry (MS) to confirm the identity of each separated peak.

-

Analysis: Compare the ratio of the stereoisomer peaks to that of a synthetic, racemic DMAA standard. A racemic mixture will show a 1:1 ratio for enantiomeric pairs.

Conclusion

The available scientific evidence strongly indicates that aminohexane and its derivatives, such as DMAA and DMHA, found in dietary supplements are of synthetic origin and not derived from the plants claimed on product labels. The lack of detection in authenticated plant samples, coupled with the racemic nature of these compounds in commercial products, provides a compelling case against their natural occurrence. The analytical methods detailed in this guide are robust and have been pivotal in uncovering this discrepancy. For drug development professionals and researchers, it is critical to recognize that these substances are unapproved pharmaceutical stimulants, and their presence in products marketed as "natural" constitutes adulteration. Future research should focus on the continued surveillance of consumer products and the elucidation of the toxicological profiles of these synthetic compounds.

References

- 1. 1,3-Dimethylamylamine (DMAA) in supplements and geranium products: natural or synthetic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. Evidence for the Presence of 1,3-Dimethylamylamine (1,3-DMAA) in Geranium Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of 1,3 dimethylamylamine concentrations in Geraniaceae, geranium oil and dietary supplements. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,5-Dimethylhexylamine (octodrine) in sports and weight loss supplements: Natural constituent or synthetic chemical? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Insights into the Metabolic Profile and Cytotoxic Activity of Kigelia africana Stem Bark [mdpi.com]

- 9. suntextreviews.org [suntextreviews.org]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic importance of Kigelia africana subsp. africana: an alternative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance | MDPI [mdpi.com]

- 13. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and quantification of dimethylamylamine in geranium by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis, oxidation and conjugation of aliphatic polyamines in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. derangedphysiology.com [derangedphysiology.com]

Unlocking the Therapeutic Potential of Aminohexane Compounds: A Technical Guide for Researchers

An in-depth exploration of the burgeoning research applications of aminohexane and its derivatives, this guide offers a comprehensive overview for scientists and drug development professionals. Delving into their anticancer, neuroprotective, and antimicrobial properties, this whitepaper presents key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to accelerate further investigation and therapeutic development.

Aminohexane and its structural analogs, including aminocyclohexane derivatives, are emerging as a versatile scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. These small molecules offer a foundation for the development of novel drugs targeting cancer, neurodegenerative disorders, and infectious diseases. This guide provides a detailed examination of the current research landscape, highlighting key findings and methodologies to support ongoing and future research endeavors.

Anticancer Applications: Targeting Cell Viability

Recent studies have identified substituted aminohexane derivatives as potent cytotoxic agents against various human tumor cell lines. Notably, a class of 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs has demonstrated significant tumor cell growth inhibitory activity.

Table 1: In Vitro Cytotoxicity of Lead ATBO Compound (Compound 15)

| Cancer Cell Line | Tissue of Origin | ED50 (µM) |

| A549 | Lung Carcinoma | 0.012 |

| HCT-15 | Colon Adenocarcinoma | 0.008 |

| DU-145 | Prostate Carcinoma | 0.015 |

| PC-3 | Prostate Adenocarcinoma | 0.064 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.035 |

| ZR-75-1 | Breast Ductal Carcinoma | 0.021 |

| SK-OV-3 | Ovary Adenocarcinoma | 0.018 |

Data sourced from a study on substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs as potent in vitro anticancer agents.[1][2]

The mechanism of action for these compounds is believed to involve the induction of apoptosis. The structural features of the ATBO analogs, particularly the presence of a secondary amine, are crucial for their antitumor activity.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The cytotoxic activity of the aminohexane derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, HCT-15, DU-145, PC-3, MDA-MB-231, ZR-75-1, SK-OV-3)

-

RPMI-1640 or other appropriate cell culture medium supplemented with 10% fetal bovine serum (FBS)

-

Aminohexane derivative stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the aminohexane derivatives (typically ranging from 0.001 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the ED50 (the concentration of the compound that causes a 50% reduction in cell viability) is determined.

Neuroprotective Applications: Modulating Glutamate (B1630785) Signaling

Derivatives of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate have been identified as potent and selective agonists for metabotropic glutamate 2/3 (mGlu2/3) receptors.[6][7][8][9][10] These receptors play a crucial role in modulating neuronal excitability and synaptic transmission, and their activation is considered a promising strategy for the treatment of various neurological and psychiatric disorders, including anxiety and schizophrenia.

Table 2: In Vivo Activity of a Lead mGlu2/3 Receptor Agonist

| Animal Model | Assay | Compound Dose (mg/kg, p.o.) | Effect |

| Rat | Phencyclidine-Evoked Locomotor Activity | 3 | Significant suppression of hyperactivity |

| Rat | Rotarod Test | up to 30 | No impairment of neuromuscular coordination |

Data from a study on 4-substituted-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylates.[6]

The selective activation of mGlu2/3 receptors by these aminohexane derivatives can dampen excessive glutamate release, a key factor in the pathophysiology of several neurological disorders.

Experimental Protocol: Phencyclidine-Evoked Locomotor Activity in Rats

This in vivo assay is used to assess the potential antipsychotic-like activity of compounds by measuring their ability to counteract the hyperlocomotion induced by phencyclidine (PCP), a non-competitive NMDA receptor antagonist.[11][12][13][14][15]

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Phencyclidine (PCP)

-

Test aminohexane derivative

-

Vehicle (e.g., saline, distilled water)

-

Automated locomotor activity chambers

Procedure:

-

Acclimation: Rats are acclimated to the locomotor activity chambers for a period of 30-60 minutes before drug administration.

-

Compound Administration: The test aminohexane derivative or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

PCP Administration: After a specific pretreatment time (e.g., 30-60 minutes), rats are administered with a dose of PCP (e.g., 2.5-5 mg/kg, i.p.) known to induce hyperlocomotion.

-

Locomotor Activity Recording: Immediately after PCP administration, the locomotor activity of each rat (e.g., distance traveled, rearing frequency) is recorded for a period of 60-120 minutes using the automated chambers.

-

Data Analysis: The total locomotor activity counts are collected, and the percentage reduction in PCP-induced hyperactivity by the test compound is calculated.

Antimicrobial Applications: Disrupting Bacterial Membranes

Functionalized cyclohexane (B81311) derivatives have demonstrated promising antimicrobial activity against a range of pathogenic bacteria. Certain N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have exhibited potent activity, in some cases superior to conventional antibiotics like tetracycline.

Table 3: Minimum Inhibitory Concentration (MIC) of a Lead Cyclohexane Derivative

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 0.001 |

| Bacillus subtilis | Positive | 0.0005 |

| Escherichia coli | Negative | 0.032 |

| Pseudomonas aeruginosa | Negative | 0.016 |

Data from a study on the antimicrobial activity of functionalized cyclohexane derivatives.

The proposed mechanism of action for these compounds involves the disruption of the bacterial cell membrane. The lipophilic nature of the cyclohexane scaffold allows these molecules to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.[16][17][18][19][20] The broth microdilution method is a widely used technique for determining MIC values.

Materials:

-

Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Aminohexane derivative stock solutions (in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Dilutions: Serial twofold dilutions of the aminohexane derivative are prepared in the broth medium directly in the 96-well plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Positive (broth and bacteria, no compound) and negative (broth only) growth controls are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of phencyclidine-induced changes in locomotor activity and patterns in rats by serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phencyclidine-induced locomotor activity in the rat is blocked by 6-hydroxydopamine lesion of the nucleus accumbens: comparisons to other psychomotor stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. protocols.io [protocols.io]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. benchchem.com [benchchem.com]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 1-Aminohexane

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and toxicity of 1-aminohexane (also known as hexylamine). The information is intended for researchers, scientists, and professionals in drug development who may handle or utilize this chemical in their work. This document consolidates data on its physicochemical properties, hazard classifications, safe handling procedures, and toxicological profile, including acute toxicity, irritation, and an overview of its potential for chronic health effects. All quantitative data is summarized in structured tables, and key experimental methodologies are outlined based on internationally recognized guidelines. Visual diagrams are provided to illustrate hazard communication, experimental workflows, and a putative metabolic pathway.

Chemical and Physical Properties

1-Aminohexane is a primary aliphatic amine that exists as a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is flammable and its vapors can form explosive mixtures with air.[2][3] It is slightly soluble in water and miscible with ethanol (B145695) and ether.[4][5]

Table 1: Physicochemical Properties of 1-Aminohexane

| Property | Value | Reference(s) |

| CAS Number | 111-26-2 | |

| Molecular Formula | C₆H₁₅N | |

| Molecular Weight | 101.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Amine-like, fishy | [1][6] |

| Boiling Point | 131-132 °C | |

| Melting Point | -23 °C | |

| Flash Point | 27 °C (closed cup) | |

| Density | 0.766 g/mL at 25 °C | |

| Vapor Pressure | 10.6 hPa at 20 °C | [4] |

| Explosive Limits | 2.1 - 9.3 % (V) | |

| Water Solubility | 14 g/L at 20 °C | [4] |

Hazard Identification and Classification

1-Aminohexane is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a flammable liquid and is toxic if swallowed, in contact with skin, or inhaled.[3] It causes severe skin burns and eye damage and is also toxic to aquatic life with long-lasting effects.[3]

Table 2: GHS Classification of 1-Aminohexane

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Source:[3]

Caption: GHS Pictograms for 1-Aminohexane.

Safe Handling and Storage

Personal Protective Equipment (PPE)

When handling 1-aminohexane, it is crucial to use appropriate personal protective equipment to prevent exposure.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][7]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and long pants are required.[7]

-

Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood.[7] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

-

Footwear: Closed-toe, closed-heel shoes are mandatory.[7]

Handling Procedures

-

Handle in accordance with good industrial hygiene and safety practices.[2]

-

Keep away from open flames, hot surfaces, and sources of ignition.[2]

-

Use only non-sparking tools and take precautionary measures against static discharges.[2]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe mist, vapors, or spray.[2]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from heat, sparks, and flame.[2]

-

Store below +30°C.[4]

-

Incompatible with acids, acid anhydrides, acid chlorides, carbon dioxide, and strong oxidizing agents.[4]

-

1-Aminohexane is air-sensitive and should be stored under an inert atmosphere if possible.[4]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[2]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Containers may explode when heated.[2]

Accidental Release Measures

-

Evacuate personnel to a safe area.[9]

-

Eliminate all ignition sources.[10]

-

Use personal protective equipment.[9]

-

Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[10]

-

Do not let the product enter drains or waterways.[3]

Toxicity Information

Acute Toxicity

1-Aminohexane is toxic by oral, dermal, and inhalation routes of exposure.

Table 3: Acute Toxicity of 1-Aminohexane

| Route | Species | Value | Reference(s) |

| Oral LD50 | Rat | 240 - 670 mg/kg | [11] |

| Dermal LD50 | Rabbit | 420 - 720 mg/kg | [11] |

Skin and Eye Irritation

1-Aminohexane is classified as causing severe skin burns and eye damage.[3] In rabbit studies, it has been shown to be corrosive to the skin and cause severe eye irritation.[11]